3,4,5-Trihydroxypiperidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

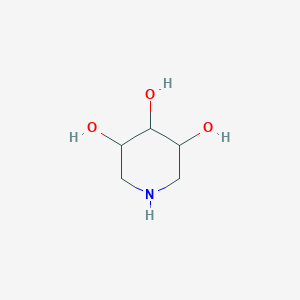

3,4,5-Trihydroxypiperidin is a compound with the molecular formula C5H11NO3 . It belongs to the family of 1,5-dideoxy-1,5-iminosugar natural products and is a structural analogue of pentose monosaccharides in the pyranose form . The biological activities of these apparently structurally simple molecules and their N- and O-alkylated and -arylated derivatives are remarkable .

Synthesis Analysis

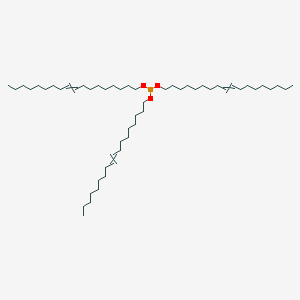

The synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from d-ribono-1,4-lactone has been reported . d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield . Using this reaction procedure, N-butyl, N-hexyl, N-dodecyl, N-benzyl, N-(3-methyl-pyridinyl)-, N-(2-hydroxy-ethyl)-, and N-(2-cyano-ethyl)-d-ribonamides 8b-h were obtained in quantitative yield .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxypiperidin includes a piperidine ring with three hydroxyl groups attached to it . The IUPAC name for this compound is piperidine-3,4,5-triol . The InChIKey for this compound is RMCNETIHECSPMZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

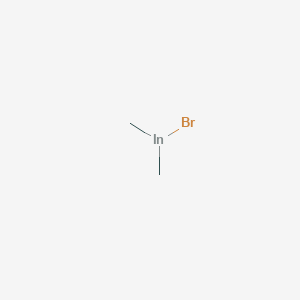

The synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from d-ribono-1,4-lactone involves several chemical reactions . These include the treatment of d-Ribono-1,4-lactone with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield . This is followed by bromination of the amides 8a-e with acetyl bromide in dioxane followed by acetylation .

Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trihydroxypiperidin is 133.15 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 72.7 Ų .

Aplicaciones Científicas De Investigación

Drug Discovery

The piperidine nucleus, which includes 3,4,5-Trihydroxypiperidin, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Modulation of Glycosidase Enzymes

Antioxidant and Anti-Wrinkle Agents

3,4,5-Trihydroxypiperidin has been found to have significant antioxidant and anti-wrinkle effects . It improves Nrf2 levels in an Nrf2–ARE reporter HaCaT cell screening assay .

Anti-Cancer Activity

Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have shown promising anti-cancer activity . They have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Anti-Inflammatory Activity

Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have been found to have significant anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anti-Psychotic Agents

Piperidine derivatives, including 3,4,5-Trihydroxypiperidin, have been used as antipsychotic agents . This suggests potential applications in the treatment of psychiatric disorders .

Mecanismo De Acción

Target of Action

The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly altering its function

Biochemical Pathways

The biochemical pathways affected by 3,4,5-Trihydroxypiperidin are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .

Direcciones Futuras

The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .

Propiedades

IUPAC Name |

piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCNETIHECSPMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxypiperidin | |

Q & A

Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?

A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.

Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?

A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.

Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?

A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)